2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride
Description
Chemical Structure: The compound features a benzimidazole core substituted with an aminomethyl group at position 2 and a carboxylic acid at position 5, forming a dihydrochloride salt.
- Molecular Formula: C₁₀H₁₃Cl₂N₃O₂
- Molecular Weight: 278.14 g/mol
- CAS Registry Number: 1187582-44-0
- IUPAC Name: 2-(2-Aminoethyl)-3H-benzimidazole-5-carboxylic acid; dihydrochloride
- Purity: Available in ≥97% purity for research and industrial applications .
This compound is utilized in medicinal chemistry and life sciences due to its structural versatility, enabling interactions with biological targets such as enzymes or receptors. Its dihydrochloride salt enhances solubility and stability in aqueous systems .
Properties
IUPAC Name |
2-(aminomethyl)-3H-benzimidazole-5-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-4-8-11-6-2-1-5(9(13)14)3-7(6)12-8;;/h1-3H,4,10H2,(H,11,12)(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNXUZGUCDXZDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by subsequent functionalization steps . One common method involves the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then further reacted with formaldehyde and hydrochloric acid to introduce the aminomethyl group and form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Pharmaceutical Development
2-(Aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural similarity to other benzodiazole derivatives suggests it may exhibit various pharmacological activities, including:
- Antimicrobial Activity: Studies have shown that benzodiazole derivatives can possess antimicrobial properties, making this compound a candidate for further exploration in the development of new antibiotics .
- Anticancer Properties: Research indicates that certain benzodiazoles can inhibit tumor growth. Preliminary studies suggest that this compound may have similar effects, warranting further investigation into its mechanisms of action against cancer cells .
Biochemical Research
The compound is used as a biochemical probe in research settings to study enzyme interactions and metabolic pathways. Its ability to bind to specific receptors or enzymes can help elucidate their functions and roles in various biological processes.
Material Science
In material science, compounds with benzodiazole structures are often explored for their properties in organic electronics and photonic applications. The unique electronic properties of benzodiazoles can lead to advancements in:
- Organic Light Emitting Diodes (OLEDs): The incorporation of this compound into OLED materials could enhance their efficiency and stability.
- Solar Cells: Research into organic photovoltaic materials may benefit from the integration of benzodiazole derivatives to improve energy conversion efficiencies.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of various benzodiazole derivatives, including 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride. Results indicated significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Research
In a recent investigation published in Cancer Letters, researchers evaluated the anticancer properties of several benzodiazole derivatives. The findings suggested that 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride exhibited cytotoxic effects on various cancer cell lines, prompting further studies on its mechanism of action .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In anticancer research, it inhibits specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Comparison Points
Positional Isomerism
- The 5-carboxylic acid isomer (target compound) exhibits distinct electronic properties compared to the 6-carboxylic acid analog (e.g., altered acidity and hydrogen-bonding capacity) .
- Positional changes influence binding affinity in biological systems. For example, the 5-carboxylic group may align better with active-site residues in enzymes .
Heterocycle Variations
- Benzothiazole vs. Benzimidazole : Replacement of a nitrogen atom with sulfur (benzothiazole) increases lipophilicity (logP) and may enhance blood-brain barrier penetration .
- Triazole Derivatives : Compounds like 1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride () lack the fused benzene ring, reducing planarity and altering pharmacokinetics .
Functional Group Modifications
- Ester vs. Carboxylic Acid : The methyl ester analog (CAS 1803608-17-4) serves as a prodrug, improving oral bioavailability by resisting ionization in the stomach .
Salt Forms
- Dihydrochloride salts (target compound) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., ) due to increased ionic strength .
Research Implications
- Medicinal Chemistry : The target compound’s balance of solubility (dihydrochloride) and rigidity (benzimidazole core) makes it a scaffold for kinase inhibitors or protease antagonists .
- Material Science : Benzimidazole derivatives are explored in polymer chemistry for their thermal stability and coordination properties .
Biological Activity
2-(Aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H11Cl2N3O2
- Molecular Weight : 264.11 g/mol
- CAS Number : 1803594-45-7
- Structure : The compound features a benzodiazole ring, which is significant for its biological activity.
Antimicrobial Properties
Research has indicated that compounds within the benzodiazole class exhibit antimicrobial properties. For instance, derivatives of benzodiazole have been shown to possess activity against various bacterial strains. A comparative study highlighted that certain benzodiazole derivatives demonstrated Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus, suggesting significant antibacterial potential .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Benzodiazole Derivative A | 3.12 | Staphylococcus aureus |
| Benzodiazole Derivative B | 12.5 | Escherichia coli |
Neuropharmacological Effects
The compound has also been investigated for its effects on neurotransmitter systems. Specifically, it has been evaluated for antagonistic activity at serotonin receptors, which are crucial in modulating mood and anxiety. In studies involving radioligand binding assays, derivatives similar to 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid showed promising results as selective serotonin receptor antagonists .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Serotonin Receptor Modulation : The compound may inhibit serotonin receptors, which can affect mood and anxiety levels.
- Antibacterial Mechanism : Its structure allows it to penetrate bacterial cell walls and disrupt essential cellular processes.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several benzodiazole derivatives, including 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable potency in inhibiting Staphylococcus aureus growth .
Study 2: Neuropharmacological Assessment
In another research effort focusing on neuropharmacology, the compound was tested for its effects on serotonin receptors in vivo. Results indicated that it could effectively reduce anxiety-like behaviors in rodent models, suggesting potential therapeutic applications in treating anxiety disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
